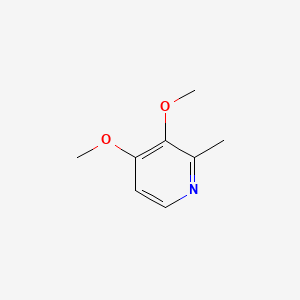

3,4-Dimethoxy-2-methylpyridine

描述

3,4-Dimethoxy-2-methylpyridine (CAS: 107512-35-6) is a pyridine derivative with methoxy groups at positions 3 and 4 and a methyl group at position 2. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . This compound is widely used in pharmaceutical synthesis, particularly as an intermediate in drug development. Its N-oxide derivative (CAS: 72830-07-0, C₈H₁₁NO₃) is also significant, featuring an oxygen atom at the pyridine nitrogen, which enhances polarity and reactivity .

属性

IUPAC Name |

3,4-dimethoxy-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-8(11-3)7(10-2)4-5-9-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGBIRMKRPLRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306055 | |

| Record name | 3,4-Dimethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107512-35-6 | |

| Record name | 3,4-Dimethoxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107512-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-Dimethoxy-2-methylpyridine involves the use of 3-hydroxy-2-methyl-4(1H)-pyridinone and dimethyl sulfate. The reaction typically proceeds under basic conditions, where the hydroxyl group is methylated to form the dimethoxy derivative .

Another method involves the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol. This process includes several steps: methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of cost-effective raw materials and efficient reaction pathways is crucial for industrial applications .

化学反应分析

Acylation of 3,4-Dimethoxy-2-Methylpyridine N-Oxide

The N-oxide derivative of this compound undergoes acylation with acetic anhydride to form 2-hydroxymethyl-3,4-dimethoxypyridine. This reaction is critical for synthesizing intermediates used in proton-pump inhibitors like pantoprazole.

Reaction Scheme :

Experimental Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | Reflux (135–140°C) | |

| Reaction Time | 4 h | |

| Yield | 91% | |

| Key Condition | NaOH hydrolysis post-acylation |

Oxidation to N-Oxide Derivatives

While not explicitly detailed in the provided sources, this compound can be oxidized to its N-oxide form, a precursor for further functionalization. This step is implied in patents describing downstream reactions .

Stability and Byproduct Formation

During acylation, side reactions may produce byproducts such as 3,4-dimethoxy-2-methyl-5-methylacetate pyridine. Optimizing acetic anhydride addition rates (10–15 kg/h) minimizes these byproducts, improving yields by 15–20% .

Byproduct Control :

| Factor | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Acetic Anhydride Rate | 50–65 kg/h | Reduces byproducts | |

| Hydrolysis pH | 12–13 (NaOH) | Enhances purity |

科学研究应用

Medicinal Applications

Antimicrobial Activity:

Research indicates that compounds related to 3,4-dimethoxy-2-methylpyridine exhibit antimicrobial properties. For instance, derivatives of this compound have been studied for their effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Pharmaceutical Intermediates:

this compound serves as an important intermediate in the synthesis of several pharmaceutical compounds. It is notably used in the production of proton pump inhibitors like Pantoprazole, which is utilized for treating gastrointestinal disorders caused by Helicobacter pylori infections . The compound's structure allows it to participate in various chemical reactions that lead to the formation of active pharmaceutical ingredients (APIs).

Synthetic Applications

Synthesis of Complex Molecules:

The compound is employed in organic synthesis as a building block for more complex molecules. Its methoxy groups enhance its reactivity and stability, making it suitable for various synthetic pathways. For example, it can undergo oxidation and substitution reactions to yield other valuable pyridine derivatives .

Catalytic Reactions:

In synthetic chemistry, this compound has been utilized as a ligand in catalytic reactions. Its ability to stabilize metal catalysts enhances the efficiency of reactions such as C-C coupling and other transformations crucial for synthesizing complex organic molecules .

Analytical Applications

Reference Standard:

Due to its purity and defined structure, this compound is often used as a reference standard in analytical chemistry. It aids in the calibration of chromatographic techniques such as HPLC (High-Performance Liquid Chromatography), ensuring accurate quantification of related compounds in pharmaceutical formulations .

Case Study 1: Pantoprazole Synthesis

A significant application of this compound is its role in synthesizing Pantoprazole. The synthesis involves several steps where this compound acts as a precursor. The method developed demonstrates high yields and efficiency under mild reaction conditions, highlighting its industrial applicability .

Case Study 2: Antimicrobial Research

A study investigating the antimicrobial properties of various pyridine derivatives included this compound. Results showed that modifications to the pyridine ring could enhance activity against specific bacterial strains, paving the way for new therapeutic agents .

作用机制

The mechanism of action of 3,4-Dimethoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The presence of methoxy groups enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

相似化合物的比较

3,4-Dimethoxy-2-methylpyridine 1-Oxide

3,4-Dimethoxy-2-(hydroxymethyl)pyridine

2-Acetyl-3,4-dimethoxypyridine

- Structure : Acetyl group replaces the methyl group at position 2.

- Key Differences :

2-(Chloromethyl)-3,4-dimethoxypyridine

- Structure : Chloromethyl group at position 2.

- Key Differences :

Comparative Data Table

生物活性

3,4-Dimethoxy-2-methylpyridine (DMMPO) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₁NO₂

- Molecular Weight : 169.18 g/mol

- CAS Number : 107512-35-6

DMMPO features two methoxy groups at the 3 and 4 positions of the pyridine ring and a methyl group at the 2 position, along with an N-oxide functional group. This unique arrangement enhances its reactivity and biological activity compared to other similar compounds.

Inhibition of Somatostatin

Research indicates that DMMPO acts as a potent inhibitor of somatostatin, a peptide hormone involved in regulating various physiological functions, including cell growth and tumor biology. The inhibition of somatostatin suggests potential applications in cancer treatment. Studies have shown that DMMPO can modulate somatostatin receptor activity, influencing tumor growth dynamics .

Neuroprotective Properties

DMMPO and its derivatives have been studied for their effects on neurotransmitter systems, indicating potential neuroprotective properties. These compounds may exert beneficial effects in neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

Synthesis Methods

The synthesis of DMMPO can be achieved through several methods:

- Alkylation Reactions : Using appropriate alkylating agents to introduce the methyl group.

- Methoxylation : Introducing methoxy groups at specific positions on the pyridine ring through methylation reactions.

- N-Oxidation : Converting the nitrogen atom in the pyridine ring to an N-oxide form to enhance biological activity.

Study on Somatostatin Inhibition

A study conducted by researchers explored the efficacy of DMMPO as a somatostatin receptor modulator. The results demonstrated significant inhibition of somatostatin activity, suggesting its potential as a therapeutic agent for tumors that express somatostatin receptors.

Neuroprotective Effects

In another investigation focusing on neuroprotection, DMMPO was tested for its ability to protect neuronal cells against oxidative damage. The findings indicated that DMMPO effectively reduced oxidative stress markers in neuronal cell cultures, supporting its role as a potential neuroprotective agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylpyridine | Methyl group at position 2 | Basic properties; less complex than DMMPO |

| 3-Methoxy-2-methylpyridine | Methoxy group at position 3 | Lacks N-oxide; different reactivity |

| Pantoprazole N-Oxide | Similar pyridine structure | Related to proton pump inhibition |

| 4-Chloro-3-methoxy-2-methylpyridine | Chlorine substituent at position 4 | More reactive due to halogen presence |

The uniqueness of DMMPO lies in its specific arrangement of methoxy groups and the presence of the N-oxide functionality, which enhances its biological activity compared to other similar compounds.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dimethoxy-2-methylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via a two-step process involving nitrosation and subsequent methylation. For example, sodium nitrite and acetic acid are commonly used as catalysts in the first step to generate intermediates like 3,5-dimethyl-4-methoxypyridine-2-methanol . Optimization includes controlling reaction temperature (e.g., 120°C for hexamine-mediated reactions) and selecting catalysts like Pd(PPh₃)₄ for cross-coupling steps . Yield improvements may involve adjusting stoichiometric ratios of boronic acid derivatives (e.g., 3,4-dimethoxyphenylboronic acid) in Suzuki-Miyaura reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- Chromatography : HPLC or GC-MS using phenyl-based columns to separate impurities like this compound N-oxide .

- Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 3,4 and 2, respectively. FT-IR can verify C-O stretching vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₉H₁₁NO₂, theoretical m/z 165.19) .

Advanced Research Questions

Q. What strategies address contradictions in reported reactivity of the methoxy groups during functionalization?

- Methodological Answer : Discrepancies arise from steric hindrance and electronic effects. For example, methoxy groups at positions 3 and 4 may deactivate the pyridine ring toward electrophilic substitution but enhance nucleophilic attack at position 2. Researchers can employ protective groups (e.g., tert-butyldimethylsilyl) for selective functionalization . Computational modeling (DFT) aids in predicting reactive sites by analyzing electron density maps .

Q. How can this compound be modified to study structure-activity relationships (SAR) in medicinal chemistry?

- Methodological Answer : Key modifications include:

- Oxidation : Generating the N-oxide derivative (e.g., using m-CPBA) to alter electron distribution .

- Substitution : Introducing halogens or aryl groups at position 6 via palladium-catalyzed cross-coupling .

- Biological Assays : Testing modified compounds against target enzymes (e.g., kinases) to correlate substituent effects with inhibitory activity .

Q. What advanced analytical methods detect trace impurities in this compound batches?

- Methodological Answer : Impurities like 3,4-dimethoxy-2-(hydroxymethyl)pyridine (MM0099.14) can be quantified using:

- LC-MS/MS : With a detection limit of 0.01% w/w and ion-pairing reagents (e.g., heptafluorobutyric acid) .

- X-ray Crystallography : To resolve structural ambiguities in byproducts, especially for isomers .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days.

- Analysis : Monitor degradation via UPLC-PDA at 254 nm. Major degradation products include demethylated derivatives (e.g., 3-hydroxy-4-methoxy-2-methylpyridine) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。